molecular formula C35H68N8 B13407045 2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2-N-[6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexyl]-4-N-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4-diamine CAS No. 1022399-98-9

2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2-N-[6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexyl]-4-N-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B13407045
CAS No.: 1022399-98-9
M. Wt: 601.0 g/mol
InChI Key: LZVMGBSAHNBBOW-UHFFFAOYSA-N
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Description

Photo-stabilizer 944, also known as Light Stabilizer 944, is a high molecular weight hindered amine light stabilizer (HALS). It is widely used to protect polymers from degradation caused by ultraviolet (UV) radiation. This compound is particularly effective in applications involving polypropylene, polyethylene, ethylene-vinyl acetate, acrylonitrile butadiene styrene, and other polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Photo-stabilizer 944 is synthesized through a series of reactions involving hexamethylene diamine, 2,4,6-trichloro-1,3,5-triazine, and 2,2,6,6-tetramethyl-4-piperidinol. The process begins with the reaction of hexamethylene diamine with 2,4,6-trichloro-1,3,5-triazine to form an intermediate. This intermediate is then reacted with 2,2,6,6-tetramethyl-4-piperidinol to produce the final product .

Industrial Production Methods

In industrial settings, the production of Photo-stabilizer 944 involves continuous processes to ensure high yield and purity. The reaction is typically carried out in organic solvents, and the product is purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Photo-stabilizer 944 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted products .

Scientific Research Applications

Photo-stabilizer 944 has a wide range of applications in scientific research and industry:

Mechanism of Action

Photo-stabilizer 944 works by neutralizing free radicals produced during the photo-oxidation of polymers. It acts as a radical scavenger, preventing the degradation of the polymer matrix. The compound absorbs UV radiation and dissipates the energy as heat, thereby protecting the polymer from damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Photo-stabilizer 944 is unique due to its high molecular weight, which provides excellent resistance to extraction and low volatility. This makes it particularly effective in applications requiring long-term stability and durability .

Properties

CAS No.

1022399-98-9

Molecular Formula

C35H68N8

Molecular Weight

601.0 g/mol

IUPAC Name

2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2-N-[6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexyl]-4-N-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C35H68N8/c1-30(2,3)24-35(12,13)40-28-37-25-38-29(39-28)43(27-22-33(8,9)42-34(10,11)23-27)19-17-15-14-16-18-36-26-20-31(4,5)41-32(6,7)21-26/h25-27,36,41-42H,14-24H2,1-13H3,(H,37,38,39,40)

InChI Key

LZVMGBSAHNBBOW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCCCCCCN(C2CC(NC(C2)(C)C)(C)C)C3=NC=NC(=N3)NC(C)(C)CC(C)(C)C)C

Origin of Product

United States

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